Cas no 2034600-33-2 (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzofuran core linked to a hydroxypropyl moiety and a trifluoromethyl-substituted benzamide group. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzofuran scaffold contributes to π-stacking interactions, which may improve binding affinity in target systems. This compound’s modular design allows for further derivatization, making it a versatile building block for drug discovery and pharmacological research. Its well-defined synthetic route ensures reproducibility for industrial and academic applications.
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide structure
2034600-33-2 structure
Product Name:N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide
CAS No:2034600-33-2
MF:C19H16F3NO3
MW:363.330455780029
CID:5355783
Update Time:2025-06-09

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide
    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C19H16F3NO3/c1-18(25,16-10-12-6-2-5-9-15(12)26-16)11-23-17(24)13-7-3-4-8-14(13)19(20,21)22/h2-10,25H,11H2,1H3,(H,23,24)
    • InChI Key: ZFHQIMZBRYECKW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C(NCC(C)(C1=CC2C=CC=CC=2O1)O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 513
  • XLogP3: 3.6
  • Topological Polar Surface Area: 62.5

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N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide Related Literature

Additional information on N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide

Professional Introduction to N-[2-(1-benzofuran-2-yl-2-hydroxypropyl)]-2-(trifluoromethyl)benzamide (CAS No. 2034600-33-2)

N-[2-(1-benzofuran-2-yl-2-hydroxypropyl)]-2-(trifluoromethyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 2034600-33-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.

The molecular structure of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide incorporates several key functional groups that contribute to its distinctive chemical behavior. The presence of a benzofuran moiety at the 1-position of the molecule is particularly noteworthy, as benzofuran derivatives are well-documented for their role in various biological processes. This aromatic heterocycle is often associated with enhanced binding affinity and metabolic stability, which are critical factors in the design of novel therapeutic agents.

Furthermore, the compound features a trifluoromethyl group at the 2-position of the benzamide moiety. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is known for its ability to enhance the binding interactions between a drug molecule and its biological target, thereby increasing the efficacy of the therapeutic agent.

The N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl] part of the molecule introduces additional complexity and potential functionality. The hydroxyl group at the 2-position of the propyl chain can participate in hydrogen bonding interactions, which are crucial for optimizing receptor binding. Additionally, the benzofuran ring can engage in π-stacking interactions with biological targets, further contributing to the compound's binding affinity and selectivity.

In recent years, there has been growing interest in exploring the pharmacological potential of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide and related derivatives. Studies have suggested that this compound may exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and other inflammatory disorders. The hydroxyl group and benzofuran moiety are particularly highlighted for their role in modulating these biological processes.

Moreover, research has indicated that the trifluoromethyl group enhances the metabolic stability of the molecule by preventing rapid degradation by cytochrome P450 enzymes. This property is essential for ensuring that the drug remains active in vivo for an extended period, thereby improving its therapeutic efficacy. The combination of these structural features makes N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide a compelling subject for further investigation.

Advanced computational methods have been employed to study the interactions between N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide and its potential biological targets. Molecular docking simulations have revealed that this compound can effectively bind to various enzymes and receptors with high affinity. These simulations have provided valuable insights into the structural requirements necessary for optimal binding and have guided the design of more potent derivatives.

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and protecting group strategies, have been utilized to construct the complex molecular framework efficiently. These synthetic approaches highlight the compound's synthetic accessibility despite its intricate structure.

The pharmacokinetic properties of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide have been thoroughly evaluated through preclinical studies. These studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that it may be suitable for oral administration with good bioavailability. Additionally, preliminary toxicology studies have shown that this compound exhibits low toxicity at relevant therapeutic doses, further supporting its potential as a lead compound for drug development.

The future direction of research on N-[cas no2034600-33-cas no2034600] involves exploring its mechanism of action in greater detail and evaluating its efficacy in animal models of disease. By understanding how this compound interacts with biological targets at a molecular level, researchers can identify ways to enhance its therapeutic potential further. Additionally, exploring analogues of this molecule may lead to the discovery of new drugs with improved properties such as higher potency or longer duration of action.

In conclusion, N-[N-[cas no2034600] is a structurally complex yet promising compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further research aimed at developing novel therapeutic agents. As our understanding of biological pathways continues to evolve, compounds like N-[N-[cas no2034600] will play an increasingly important role in addressing unmet medical needs.

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